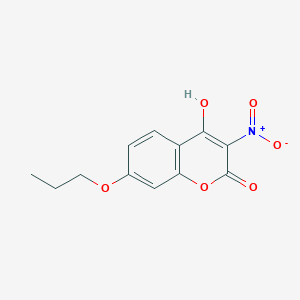

7-n-propoxy-4-hydroxy-3-nitrocoumarin

Description

7-n-Propoxy-4-hydroxy-3-nitrocoumarin is a synthetic coumarin derivative characterized by a hydroxyl group at position 4, a nitro group at position 3, and an n-propoxy substituent at position 7. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticoagulant, and fluorescent properties.

Properties

CAS No. |

55005-27-1 |

|---|---|

Molecular Formula |

C12H11NO6 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

4-hydroxy-3-nitro-7-propoxychromen-2-one |

InChI |

InChI=1S/C12H11NO6/c1-2-5-18-7-3-4-8-9(6-7)19-12(15)10(11(8)14)13(16)17/h3-4,6,14H,2,5H2,1H3 |

InChI Key |

VOBWYJZFRGXBFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Hydroxycoumarin

The foundational intermediate, 4-hydroxy-3-nitrocoumarin , is synthesized via electrophilic aromatic nitration. In this step, 4-hydroxycoumarin is treated with a nitrating agent such as nitric acid (HNO₃) or a mixture of HNO₃ and sulfuric acid (H₂SO₄) under controlled conditions.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions like over-nitration).

-

Duration: 2–4 hours.

The hydroxyl group at position 4 directs nitration to the meta position (C3) due to its electron-donating resonance effects. This regioselectivity is critical, as competing para-directed nitration would yield undesired isomers.

Propoxylation at the 7-Position

The introduction of the n-propoxy group at position 7 is achieved through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. The choice of method depends on the leaving group present at C7.

Nucleophilic Substitution

Reagents:

-

Substrate: 4-Hydroxy-3-nitrocoumarin (C27 in source 3).

-

Alkylating Agent: n-Propyl bromide (CH₃CH₂CH₂Br).

-

Solvent: Dimethylformamide (DMF) or acetone.

Conditions:

-

Temperature: 80–100°C (reflux).

-

Duration: 6–8 hours.

-

Yield: 70–72% after column chromatography.

The reaction proceeds via an SN2 mechanism, where the alkoxide ion (generated by deprotonation of the hydroxyl group at C7) displaces the bromide ion. The nitro group at C3 stabilizes the transition state through electron-withdrawing effects, enhancing reactivity.

Mitsunobu Reaction

For substrates lacking a pre-existing leaving group, the Mitsunobu reaction offers an alternative route. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple n-propanol directly to the coumarin core.

Conditions:

Comparative Analysis of Synthetic Routes

The sequence of nitration and propoxylation significantly impacts efficiency. Below is a comparative analysis of two approaches:

Nitration prior to propoxylation is favored due to the nitro group’s ability to activate the C7 position for substitution, whereas early propoxylation may sterically hinder nitration.

Optimization Parameters and Challenges

Temperature and Solvent Effects

Purification Techniques

Common Side Reactions

-

Over-nitration: Occurs at elevated temperatures, leading to dinitro derivatives.

-

Esterification: Competing reaction between the hydroxyl group and propyl bromide, mitigated by using anhydrous conditions.

Structural Characterization and Validation

Spectroscopic Analysis

-

¹H NMR: Distinct signals for the propoxy group (δ 1.05 ppm, triplet; δ 1.80 ppm, sextet; δ 4.10 ppm, triplet) and nitro group (no direct proton signal).

-

¹³C NMR: Carbons adjacent to the nitro group appear at δ 145–150 ppm, while the carbonyl (C2) resonates at δ 160–165 ppm.

-

IR Spectroscopy: Stretching vibrations for NO₂ (1520 cm⁻¹) and C=O (1720 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

7-n-propoxy-4-hydroxy-3-nitrocoumarin can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The nitro group at the 3-position can be reduced to an amino group.

Substitution: The propoxy group at the 7-position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

Major Products Formed

Oxidation: 4-Keto-3-nitro-7-propoxy-2H-1-benzopyran-2-one.

Reduction: 4-Hydroxy-3-amino-7-propoxy-2H-1-benzopyran-2-one.

Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

7-n-propoxy-4-hydroxy-3-nitrocoumarin has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-n-propoxy-4-hydroxy-3-nitrocoumarin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and propoxy groups may also contribute to the compound’s activity by influencing its binding to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The following table summarizes key structural and physicochemical differences between 7-n-propoxy-4-hydroxy-3-nitrocoumarin and related compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Biological Activity Highlights |

|---|---|---|---|---|---|

| This compound | 4-OH, 3-NO₂, 7-O(CH₂)₂CH₃ | ~291.25* | Not reported | Low in water | Potential antimicrobial activity |

| 4-Hydroxy-7-methyl-3-nitrocoumarin | 4-OH, 3-NO₂, 7-CH₃ | 247.18 | 220–222 | 0.5 (DMSO) | Antifungal activity against Candida |

| 6-Bromo-4-hydroxy-3-nitrocoumarin | 4-OH, 3-NO₂, 6-Br | 296.06 | 245–247 | 0.3 (DMSO) | Fluorescent probe for metal ions |

| 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | 7-OH, 3-(4'-OCH₃-C₆H₄) | 296.28 | 198–200 | 1.2 (Ethanol) | Antioxidant and anti-inflammatory |

*Calculated based on molecular formula C₁₂H₁₁NO₆.

Key Findings:

Substituent Effects on Solubility :

- The n-propoxy group in this compound reduces water solubility compared to the methyl-substituted analog (4-hydroxy-7-methyl-3-nitrocoumarin), which dissolves moderately in DMSO .

- Bromine at position 6 (6-bromo-4-hydroxy-3-nitrocoumarin) further decreases solubility due to increased molecular weight and halogen-induced hydrophobicity .

Biological Activity :

- Methyl and bromo substituents at position 7 or 6 correlate with antifungal and metal-ion sensing properties, respectively . The n-propoxy variant’s biological profile remains understudied but is hypothesized to exhibit enhanced antimicrobial activity due to improved lipophilicity.

- In contrast, 7-hydroxy-3-(4'-methoxyphenyl)coumarin demonstrates antioxidant activity linked to its methoxyphenyl group, highlighting the role of aromatic substituents in modulating redox properties .

Thermal Stability :

- Nitro-containing coumarins generally exhibit higher melting points (>220°C) due to strong intermolecular interactions (e.g., hydrogen bonding and dipole forces). The n-propoxy derivative’s melting point is unreported but expected to align with this trend .

Q & A

Q. What are the common synthetic routes for preparing 7-n-propoxy-4-hydroxy-3-nitrocoumarin, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the coumarin core. For example, 4-hydroxycoumarin derivatives are often synthesized via Pechmann condensation, followed by alkylation or nitration. The propoxy group at the 7-position can be introduced using n-propyl bromide under basic conditions (e.g., K₂CO₃ in DMF), while nitration at the 3-position may require mixed acid (HNO₃/H₂SO₄). Optimization includes monitoring reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and using anhydrous solvents to minimize side reactions . Purity is validated via HPLC and NMR, as seen in quality control protocols for related coumarins .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- ¹H/¹³C NMR : Identify protons and carbons associated with the propoxy chain (δ ~1.0–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and nitro group (deshielded aromatic protons at δ ~8.5–9.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- UV-Vis Spectroscopy : Characterize absorption maxima (~300–350 nm for nitro-aromatic systems) to compare with similar coumarins .

- HPLC : Assess purity (>95%) using reverse-phase columns and acetonitrile/water gradients .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Stability studies for coumarins suggest using inert, anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis. Storage at –20°C in amber vials under nitrogen atmosphere minimizes photodegradation and oxidation. Periodic stability checks via TLC or HPLC are recommended, especially after long-term storage .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., unexpected byproducts or bioactivity inconsistencies) be systematically resolved?

- Methodological Answer : Contradictions often arise from impurities or variable assay conditions. Strategies include:

- Comparative Analysis : Benchmark results against structurally similar nitro-coumarins (e.g., 3-nitro-4-hydroxycoumarin derivatives) to identify trends .

- Computational Modeling : Use DFT calculations to predict reactivity/spectral data and compare with empirical results.

- Controlled Replication : Standardize assay protocols (e.g., fixed cell lines, consistent solvent concentrations) to isolate variables. This aligns with qualitative research practices for resolving data conflicts .

Q. What methodologies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : SAR studies require systematic structural modifications and in vitro/in vivo testing:

- Functional Group Variation : Synthesize analogs (e.g., replacing nitro with cyano or altering propoxy chain length) to assess pharmacophore contributions.

- Enzyme Assays : Test inhibitory activity against targets like kinases or cytochrome P450 isoforms, using fluorescence-based assays (common for coumarins due to intrinsic fluorescence) .

- Molecular Docking : Map interactions with binding pockets (e.g., using AutoDock Vina) to rationalize bioactivity differences. Reference synthetic strategies from 4-hydroxycoumarin derivative studies .

Q. How can researchers design experiments to probe the photophysical properties and potential applications (e.g., sensors) of this compound?

- Methodological Answer :

- Fluorescence Quenching Studies : Use free radicals (e.g., TEMPO) or metal ions to evaluate quenching efficiency, as demonstrated with 7-hydroxycoumarin derivatives .

- Solvatochromism Analysis : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity.

- Time-Resolved Spectroscopy : Determine excited-state lifetimes to infer applications in optoelectronic materials .

Q. What advanced techniques are recommended for analyzing metabolic pathways or degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Identify metabolites in hepatic microsomal assays, focusing on hydroxylation or demethylation products.

- Isotopic Labeling : Use ¹⁴C-labeled analogs to trace degradation pathways in environmental studies.

- Computational Metabolite Prediction : Tools like MetaSite predict Phase I/II metabolism, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.